molecular formula C8H9ClF3NO B1422419 N-methyl-3-(trifluoromethoxy)aniline hydrochloride CAS No. 1201824-14-7

N-methyl-3-(trifluoromethoxy)aniline hydrochloride

Cat. No. B1422419
CAS RN: 1201824-14-7
M. Wt: 227.61 g/mol
InChI Key: TVMPKHPYBZPMJR-UHFFFAOYSA-N
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Description

“N-methyl-3-(trifluoromethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C8H9ClF3NO . It is a derivative of 3-(trifluoromethoxy)aniline , which is an organic compound with the formula CF3OC6H4NH2 . The trifluoromethoxy group (OCF3) is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences .


Synthesis Analysis

Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare, despite the importance of trifluoromethoxylated compounds for pharmaceuticals, agrochemicals, and material sciences . The synthesis of 3-(trifluoromethoxy)aniline has been reported from 2-chlorophenol . In 2014, Ngai reported a two-step sequence of O-trifluoromethylation of N-aryl-N-hydroxylamine and intramolecular OCF3 migration to prepare trifluoromethoxylated aniline derivatives .


Molecular Structure Analysis

The molecular structure of “N-methyl-3-(trifluoromethoxy)aniline hydrochloride” consists of a benzene ring substituted with a trifluoromethoxy group (OCF3) and a methylamine group (NHCH3). The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The trifluoromethoxy group (OCF3) in “N-methyl-3-(trifluoromethoxy)aniline hydrochloride” can undergo various chemical reactions. For instance, it can participate in C-H trifluoromethoxylation reactions . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .


Physical And Chemical Properties Analysis

“N-methyl-3-(trifluoromethoxy)aniline hydrochloride” is a compound with a molecular weight of 227.61 g/mol . The physical and chemical properties of the parent compound, 3-(trifluoromethoxy)aniline, include a boiling point of 72-73 °C at 8 mmHg, a density of 1.325 g/mL at 25 °C, and a refractive index (n20/D) of 1.466 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : Trifluoromethoxy-substituted anilines, including N-methyl-3-(trifluoromethoxy)aniline hydrochloride, are important in pharmacological and biological fields. A protocol for synthesizing these derivatives involves using Togni reagent II, highlighting their potential as building blocks in pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

  • Metalation of Trifluoromethoxy Substituted Anilines : The metalation (hydrogen/lithium permutation) of trifluoromethoxy-substituted anilines, including N-methyl-3-(trifluoromethoxy)aniline hydrochloride, is a key step for structural elaboration in chemical synthesis, illustrating their versatility in organic synthesis (F. Leroux, E. Castagnetti, & M. Schlosser, 2003).

Applications in Liquid Crystals and Polymers

  • Liquid Crystals : Derivatives of N-methyl-3-(trifluoromethoxy)aniline hydrochloride have been used in the synthesis of liquid crystals. These materials exhibit stable smectic phases and have been studied for their properties such as orientational order and phase transitions (S. Miyajima, A. Nakazato, Noriko Sakoda, & Takehiko Chiba, 1995).

  • Polymer Research : Research on polymers like polyaniline and polypyrrole involves the use of aniline derivatives, including N-methyl-3-(trifluoromethoxy)aniline hydrochloride. These studies focus on conductivity, morphology, and the impact of organic dyes on these polymers (J. Stejskal & J. Prokeš, 2020).

Environmental and Industrial Applications

  • Degradation of Aniline Compounds : Studies on the bacterial degradation of aniline compounds, including derivatives like N-methyl-3-(trifluoromethoxy)aniline hydrochloride, are significant for environmental applications. Research on Delftia sp. AN3, which can degrade various aniline compounds, provides insights into waste treatment and pollution control (Z. Liu, H. Yang, Z. Huang, P. Zhou, & S. Liu, 2002).

  • Insecticide Manufacturing : N-methyl-3-(trifluoromethoxy)aniline hydrochloride has been involved in the synthesis of insecticides, highlighting its role in agrochemical industries. An example is its use in the synthesis of Novaluron, a significant agrochemical product (Wen Zi-qiang, 2008).

Safety and Hazards

The safety data sheet for a related compound, N-Methylaniline, indicates that it is a combustible liquid and may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling “N-methyl-3-(trifluoromethoxy)aniline hydrochloride”.

Future Directions

The trifluoromethoxy group (OCF3) is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . Therefore, the development of new methods for the synthesis of trifluoromethoxylated compounds, including “N-methyl-3-(trifluoromethoxy)aniline hydrochloride”, is an area of great interest .

properties

IUPAC Name

N-methyl-3-(trifluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-12-6-3-2-4-7(5-6)13-8(9,10)11;/h2-5,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMPKHPYBZPMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(trifluoromethoxy)aniline hydrochloride

CAS RN

1201824-14-7
Record name Benzenamine, N-methyl-3-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201824-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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